3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one
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Description
3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one, also known as HMC, is a synthetic compound that belongs to the group of chromone derivatives. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Janecki and Wąsek (2004) described the synthesis of 3-methylidenechroman-2-ones and 3-methylchromen-2-ones, which are closely related to 3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one. They used Michael addition followed by Horner–Wadsworth–Emmons reaction, providing insights into the chemical properties and synthesis pathways of similar compounds (Janecki & Wąsek, 2004).
Application in Corrosion Inhibition
- Research by El Hattak et al. (2021) explored the use of pyran-2-one derivatives for corrosion inhibition on mild steel. Their study found that these compounds, which include structures similar to 3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one, can effectively inhibit corrosion, offering potential applications in industrial settings (El Hattak et al., 2021).
Antibacterial Properties
- Zhi et al. (2005) synthesized and evaluated various 3-substituted-6-(3-ethyl-4-methylanilino)uracils for their antibacterial activity. Their findings on the inhibition of bacterial DNA polymerase and the growth of Gram-positive bacteria highlight the potential antimicrobial applications of related compounds, including 3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one (Zhi et al., 2005).
Environmental Applications
- Ali et al. (2017) developed a functionalized resin containing motifs similar to 3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one for the removal of Cr(III) and organic dyes from water. This study underscores the environmental application of such compounds in water purification technologies (Ali et al., 2017).
Synthesis Techniques
- Wang et al. (2011) presented an ultrasound-mediated synthesis method for derivatives of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one. Their work demonstrates an environmentally friendly and efficient approach for synthesizing compounds related to 3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one (Wang et al., 2011).
properties
IUPAC Name |
3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7-2-3-10-9(4-7)11(13)8(5-12-14)6-15-10/h2-6,14H,1H3/b12-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMADWYYNFSUAMK-LFYBBSHMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)/C=N/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one |
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